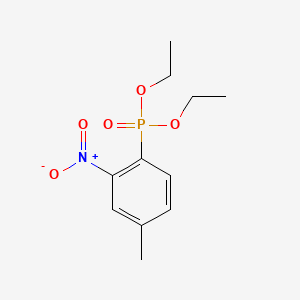
Diethyl (4-Methyl-2-nitrophenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (4-Methyl-2-nitrophenyl)phosphonate is an organic compound with the molecular formula C11H16NO5P. It is a phosphonate ester, characterized by the presence of a phosphonate group attached to a benzene ring substituted with a methyl and a nitro group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (4-Methyl-2-nitrophenyl)phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with 4-methyl-2-nitrobenzyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-Methyl-2-nitrophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Amine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (4-Methyl-2-nitrophenyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of stilbenes via oxidation and Horner-Emmons reactions[][3].
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules[][3].
Medicine: Research explores its potential use in the development of pharmaceuticals, particularly in the synthesis of antimalarial agents[][3].
Industry: It is utilized in the preparation of materials for organic light-emitting diodes (OLEDs) and other electronic applications[][3].
Mechanism of Action
The mechanism of action of Diethyl (4-Methyl-2-nitrophenyl)phosphonate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The phosphonate group can mimic the transition state of phosphate esters, thereby inhibiting enzyme activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (4-Nitrobenzyl)phosphonate
- Dimethyl 4-nitrophenyl phosphate
- Diethyl 4-methylbenzylphosphonate
Uniqueness
Diethyl (4-Methyl-2-nitrophenyl)phosphonate is unique due to the presence of both a methyl and a nitro group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H16NO5P |
|---|---|
Molecular Weight |
273.22 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-4-methyl-2-nitrobenzene |
InChI |
InChI=1S/C11H16NO5P/c1-4-16-18(15,17-5-2)11-7-6-9(3)8-10(11)12(13)14/h6-8H,4-5H2,1-3H3 |
InChI Key |
LHRXKBRGMUUFRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=C(C=C1)C)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















